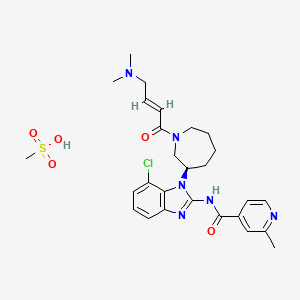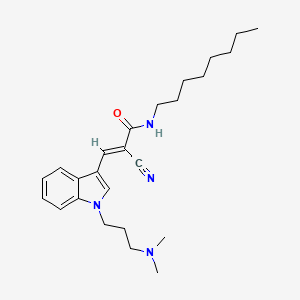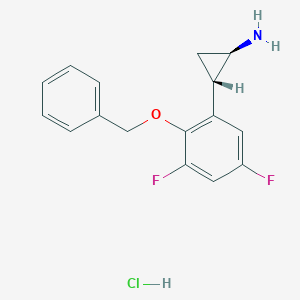
EGF816 mesylate
Übersicht
Beschreibung
EGF816 (Mesylat), auch bekannt als Nazartinib, ist ein neuartiger, irreversibler, mutationsselektiver Inhibitor des epidermalen Wachstumsfaktorrezeptors (EGFR). Es zielt speziell auf sowohl primäre aktivierende als auch auf T790M-erworbene resistente EGFR-Mutationen ab, während Wildtyp-EGFR geschont wird. Diese Verbindung hat sich bei der Behandlung von nicht-kleinzelligem Lungenkrebs (NSCLC) mit diesen Mutationen als vielversprechend erwiesen .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von EGF816 (Mesylat) umfasst mehrere Schritte, darunter die Bildung von Schlüsselzwischenprodukten und deren anschließende Reaktion unter kontrollierten Bedingungen. Der genaue Syntheseweg und die Reaktionsbedingungen sind proprietär und detaillierte Informationen sind nicht öffentlich zugänglich. Es ist bekannt, dass die Synthese die Verwendung spezifischer Reagenzien und Katalysatoren beinhaltet, um die gewünschte Selektivität und Potenz zu erreichen .
Industrielle Produktionsmethoden
Die industrielle Produktion von EGF816 (Mesylat) folgt den Good Manufacturing Practices (GMP), um die Reinheit und Konsistenz der Verbindung sicherzustellen. Der Prozess umfasst großtechnische Synthese-, Reinigungs- und Formulierungsschritte. Die Produktionsverfahren sind so konzipiert, dass sie effizient und skalierbar sind, um den Anforderungen des klinischen und kommerziellen Einsatzes gerecht zu werden .
Analyse Chemischer Reaktionen
Reaktionstypen
EGF816 (Mesylat) durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden, um oxidierte Derivate zu bilden.
Reduktion: Reduktionsreaktionen können verwendet werden, um die funktionellen Gruppen innerhalb des Moleküls zu modifizieren.
Substitution: EGF816 (Mesylat) kann Substitutionsreaktionen eingehen, bei denen bestimmte Atome oder Gruppen durch andere ersetzt werden.
Häufige Reagenzien und Bedingungen
Häufige Reagenzien, die in diesen Reaktionen verwendet werden, umfassen Oxidationsmittel, Reduktionsmittel und verschiedene Katalysatoren. Die Bedingungen für diese Reaktionen werden sorgfältig kontrolliert, um die gewünschten Ergebnisse zu erzielen, ohne die Integrität der Verbindung zu beeinträchtigen .
Hauptprodukte gebildet
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und den verwendeten Reagenzien ab. Beispielsweise kann Oxidation zu oxidierten Derivaten führen, während Substitutionsreaktionen zu modifizierten Analogen von EGF816 (Mesylat) führen können .
Wissenschaftliche Forschungsanwendungen
EGF816 (Mesylat) hat eine breite Palette wissenschaftlicher Forschungsanwendungen, darunter:
Chemie: Wird als Werkzeugverbindung verwendet, um EGFR-Signalwege zu untersuchen und neue Inhibitoren zu entwickeln.
Biologie: Wird in der zellulären und molekularen Biologieforschung eingesetzt, um die Auswirkungen der EGFR-Inhibition auf Zellwachstum und -überleben zu untersuchen.
Medizin: Klinisch evaluiert für die Behandlung von NSCLC mit spezifischen EGFR-Mutationen. .
Industrie: Wird bei der Entwicklung neuer Therapeutika verwendet, die auf EGFR-Mutationen abzielen.
Wirkmechanismus
EGF816 (Mesylat) übt seine Wirkung aus, indem es irreversibel an die mutierten Formen von EGFR bindet, einschließlich der T790M-Mutation. Diese Bindung hemmt die Phosphorylierung von EGFR und nachgeschalteten Signalwegen, was zur Unterdrückung der Proliferation und des Überlebens von Tumorzellen führt. Die Verbindung zielt selektiv auf mutiertes EGFR ab, während Wildtyp-EGFR geschont wird, wodurch das Risiko von Off-Target-Effekten verringert wird .
Wissenschaftliche Forschungsanwendungen
EGF816 (mesylate) has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study EGFR signaling pathways and to develop new inhibitors.
Biology: Employed in cellular and molecular biology research to investigate the effects of EGFR inhibition on cell growth and survival.
Medicine: Clinically evaluated for the treatment of NSCLC with specific EGFR mutations. .
Industry: Utilized in the development of new therapeutic agents targeting EGFR mutations.
Wirkmechanismus
EGF816 (mesylate) exerts its effects by irreversibly binding to the mutant forms of EGFR, including the T790M mutation. This binding inhibits the phosphorylation of EGFR and downstream signaling pathways, leading to the suppression of tumor cell proliferation and survival. The compound selectively targets mutant EGFR while sparing wild-type EGFR, reducing the risk of off-target effects .
Vergleich Mit ähnlichen Verbindungen
EGF816 (Mesylat) wird mit anderen EGFR-Inhibitoren der dritten Generation verglichen, wie z. B. Osimertinib, Rociletinib und Olmutinib. Diese Verbindungen haben ähnliche Wirkmechanismen, unterscheiden sich aber in ihrer Selektivität, Potenz und klinischen Wirksamkeit. EGF816 (Mesylat) ist einzigartig in seiner Fähigkeit, sowohl primäre aktivierende als auch T790M-erworbene resistente EGFR-Mutationen anzugreifen, während Wildtyp-EGFR geschont wird .
Liste ähnlicher Verbindungen
- Osimertinib
- Rociletinib
- Olmutinib
- Naquotinib
- Mavelertinib
- AC0010
Eigenschaften
IUPAC Name |
N-[7-chloro-1-[(3R)-1-[(E)-4-(dimethylamino)but-2-enoyl]azepan-3-yl]benzimidazol-2-yl]-2-methylpyridine-4-carboxamide;methanesulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H31ClN6O2.CH4O3S/c1-18-16-19(12-13-28-18)25(35)30-26-29-22-10-6-9-21(27)24(22)33(26)20-8-4-5-15-32(17-20)23(34)11-7-14-31(2)3;1-5(2,3)4/h6-7,9-13,16,20H,4-5,8,14-15,17H2,1-3H3,(H,29,30,35);1H3,(H,2,3,4)/b11-7+;/t20-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJRYTAMUVASSBY-ZJULCNDBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=C1)C(=O)NC2=NC3=C(N2C4CCCCN(C4)C(=O)C=CCN(C)C)C(=CC=C3)Cl.CS(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NC=CC(=C1)C(=O)NC2=NC3=C(N2[C@@H]4CCCCN(C4)C(=O)/C=C/CN(C)C)C(=CC=C3)Cl.CS(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H35ClN6O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
591.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1508250-72-3 | |
| Record name | Nazartinib mesylate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1508250723 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NAZARTINIB MESYLATE ANHYDROUS | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/67HTX614WR | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![Tetrasodium;[[5-(2,4-dioxo-1,3-diazinan-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] [oxido-[oxido(phenoxy)phosphoryl]oxyphosphoryl] phosphate](/img/structure/B1139095.png)






![calcium;(3S)-3-[4-[[3-[4-(trifluoromethyl)phenyl]phenyl]methoxy]phenyl]hex-4-ynoate](/img/structure/B1139107.png)

